molecular formula C9H8ClNOS B150080 2-(chloromethyl)-2H-1,4-benzothiazin-3(4H)-one CAS No. 139331-42-3

2-(chloromethyl)-2H-1,4-benzothiazin-3(4H)-one

Cat. No. B150080
M. Wt: 213.68 g/mol
InChI Key: XDCANWZDLUKZCT-UHFFFAOYSA-N
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Description

The compound "2-(chloromethyl)-2H-1,4-benzothiazin-3(4H)-one" is a chemical entity that appears to be a derivative of the 1,4-benzothiazine class. This class of compounds is known for its diverse biological activities and potential applications in medicinal chemistry. The chloromethyl group attached to the 2H-1,4-benzothiazin-3(4H)-one core structure suggests potential reactivity that could be exploited in further chemical transformations .

Synthesis Analysis

The synthesis of related benzothiazine derivatives has been reported in the literature. For instance, chloro- and methyl-substituted 10H-pyrazino[2,3-b][1,4]benzothiazines were prepared and structurally characterized using 13C NMR and X-ray crystallography . Another study describes the synthesis of 3-chloromethyl-2(3H)-benzothiazolones from triphenyl triazines and chlorocarbonylsulfenyl chloride in a one-pot procedure . These methods could potentially be adapted for the synthesis of "2-(chloromethyl)-2H-1,4-benzothiazin-3(4H)-one."

Molecular Structure Analysis

The molecular structure of benzothiazine derivatives has been extensively studied. X-ray crystallography has been used to determine the structures of various benzothiazine compounds, revealing details such as intramolecular hydrogen bonds and the conformation of the heterocyclic thiazine rings . These studies provide a foundation for understanding the molecular structure of "2-(chloromethyl)-2H-1,4-benzothiazin-3(4H)-one."

Chemical Reactions Analysis

Benzothiazine derivatives are known to undergo various chemical reactions. For example, the reaction of 2-chloro-3,4-dihydro-2H-1,4-benzothiazin-3-ones with enamines leads to the formation of 2-substituted derivatives, which can further react to produce spiro derivatives . Another study reports the reaction of 2-chloro-3-oxo-3,4-dihydro-2H-1,4-benzothiazines with 'push-pull' enamines, resulting in a set of 3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl derivatives . These reactions highlight the reactivity of the chloromethyl group and the potential for further functionalization of the core structure.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazine derivatives can be inferred from mass spectrometric studies and crystallographic investigations. Mass spectrometry has been used to study the fragmentation patterns of benzothiazine derivatives, providing insights into their stability and reactivity under electron impact ionization . Crystallographic studies have revealed the preferred conformations and intermolecular interactions of benzothiazine compounds, which are important for understanding their physical properties .

Scientific Research Applications

Synthesis and Derivative Formation

2-(Chloromethyl)-2H-1,4-benzothiazin-3(4H)-one is a key intermediate in the synthesis of 1,4-benzothiazin-2-yl derivatives of 1,3-dicarbonyl compounds and benzothiazinone spiro derivatives. The reaction with 'push-pull' enamines in the presence of triethylamine leads to a variety of derivatives, showcasing the compound's role in expanding the chemical space of benzothiazinone-related molecules (Nazarenko et al., 2008). This demonstrates its utility in generating new chemical entities with potential applications in drug discovery and material sciences.

Biological Activity Studies

The antimicrobial activities of 7-fluoro-3,4-dihydro-2H-1,4-benzothiazine derivatives and 7-fluoro-2H-1,4-benzothiazin-3(4H)-one analogues synthesized from chloro-substituted-2-amino-5-fluorobenzenethiol indicate the compound's significance in developing new antimicrobial agents. These studies reveal the potential for creating novel treatments against bacterial and fungal infections, emphasizing the chemical's role in antibacterial and antifungal research (Armenise et al., 2012).

Chemical Structure and Energetics Analysis

Research on the energetics of 1,4-benzothiazin-3(2H, 4H)-one, involving experimental and computational studies, provides insights into the compound's combustion energy, enthalpy of formation, and sublimation. This analysis not only advances our understanding of the compound's physical and chemical properties but also aids in the development of materials with tailored energetic characteristics (Miranda et al., 2011).

properties

IUPAC Name

2-(chloromethyl)-4H-1,4-benzothiazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNOS/c10-5-8-9(12)11-6-3-1-2-4-7(6)13-8/h1-4,8H,5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDCANWZDLUKZCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(S2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10549410
Record name 2-(Chloromethyl)-2H-1,4-benzothiazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10549410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(chloromethyl)-2H-1,4-benzothiazin-3(4H)-one

CAS RN

139331-42-3
Record name 2-(Chloromethyl)-2H-1,4-benzothiazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10549410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 1.0 g of 2-hydroxymethyl-2H-1,4-benzothiazin-3(4H)-one in 20 ml of chloroform was added 0.9 ml of thionyl chloride, and the mixture was heated for 2 hours under reflux. The mixture was concentrated under reduced pressure and the residue was extracted with ether. The extract was washed with water, dried (MgSO4), and concentrated. The crude product was subjected to a column chromatography on silica-gel (40 g). From the eluate with hexane-ethyl acetate (4:1, v/v) was obtained 640 mg (58.7%) of 2-chloromethyl-2H-1,4-benzothiazin-3(4H)-one as crystals. Recrystallization from ethyl acetate and n-hexane gave needles, m.p. 152°-153° C.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.9 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

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